4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one
Description
4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one (CAS 6959-30-4) is a pyridazinone derivative featuring a chloro group at position 4 and a hydrazinyl group at position 5, substituted with a 1-phenylbutylidene moiety . This compound belongs to a class of hydrazine-functionalized pyridazinones, which are studied for their diverse biological activities, including enzyme inhibition and receptor antagonism.
Properties
CAS No. |
6959-30-4 |
|---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
5-chloro-4-[(2Z)-2-(1-phenylbutylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15ClN4O/c1-2-6-11(10-7-4-3-5-8-10)17-18-12-9-16-19-14(20)13(12)15/h3-5,7-9H,2,6H2,1H3,(H2,18,19,20)/b17-11- |
InChI Key |
XZWHHFSGXLTSPK-BOPFTXTBSA-N |
Isomeric SMILES |
CCC/C(=N/NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15ClN4O
- Molecular Weight : 290.75 g/mol
- CAS Number : 6959-30-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-cancer properties, as well as its effects on various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation and migration |
| A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway.
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death in susceptible cancer cells.
Case Studies
Several case studies have investigated the efficacy of this compound in vivo and in vitro:
-
In Vitro Study on MCF-7 Cells :
- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment.
-
In Vivo Study on Xenograft Models :
- In a murine model with xenografted tumors derived from HeLa cells, administration of the compound significantly reduced tumor size compared to control groups.
- Histological analysis showed increased necrosis and apoptosis within treated tumors.
Comparison with Similar Compounds
Key Observations:
- Hydrazinyl vs. Amino Substituents: The hydrazinyl group in the target compound and L67 enables hydrogen bonding, critical for enzyme inhibition (e.g., DNA ligases in L67) . In contrast, the methylamino group in norflurazon reduces hydrogen-bonding capacity but enhances lipophilicity, contributing to its herbicidal activity .
- Aromatic vs. L67’s 4-hydroxy-3-nitrobenzylidene group introduces electron-withdrawing effects and hydrogen-bond donors, enhancing DNA ligase inhibition .
Biological Target Diversity :
Physicochemical and Structural Properties
Molecular Weight and Solubility :
Crystallographic Data :
- In 2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one (), the dihedral angle between the pyridazine and benzene rings is 41.37°, influencing molecular packing and stability. Such data aids in understanding solid-state interactions for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
